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Compound Name: 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Cat. No.: B175059 Get Quote

A Comparative Guide to the Structure-Activity Relationship of Pyrazolyl-Thiazole Analogs

The fusion of pyrazole and thiazole rings has created a versatile scaffold for the development

of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of various pyrazolyl-thiazole analogs, with a focus on their anticancer,

antimicrobial, and anti-inflammatory activities. The information is tailored for researchers,

scientists, and drug development professionals, presenting quantitative data, detailed

experimental protocols, and visual representations of key concepts.

I. Anticancer Activity of Pyrazolyl-Thiazole Analogs
Pyrazolyl-thiazole derivatives have emerged as a promising class of anticancer agents, with

several studies demonstrating their potent activity against various cancer cell lines. The SAR

studies reveal that the nature and position of substituents on both the pyrazole and thiazole

rings play a crucial role in determining their cytotoxic efficacy.

Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 in µM) of representative

pyrazolyl-thiazole analogs against different cancer cell lines.
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Compound R
Cancer Cell
Line

IC50 (µM) Reference

10a H MCF-7 3.37 [1]

10b 4-OCH3 MCF-7 3.54 [1]

6a H MCF-7 4.08 [1]

6b 4-Cl MCF-7 5.64 [1]

Lapatinib - MCF-7 5.88 [1]

18f - MCF-7 0.73 [2]

16a - MCF-7 6.25 [2]

18c - MCF-7 1.25 [2]

18d - MCF-7 2.5 [2]

Dasatinib - MCF-7 7.99 [2]

Doxorubicin - MCF-7 3.1 [2]

18f - A549 1.64 [2]

16a - A549 14.3 [2]

18c - A549 4.12 [2]

18d - A549 8.23 [2]

Dasatinib - A549 11.8 [2]

Doxorubicin - A549 2.42 [2]

Experimental Protocols: Anticancer Activity Assessment
In Vitro Cytotoxicity Assay (SRB Assay)

The anticancer activity of the synthesized pyrazolyl-thiazole analogs was evaluated using the

Sulforhodamine B (SRB) assay.[3]
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Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG-2) were cultured in

appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and

streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight.

The cells were then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

Cell Fixation and Staining: After incubation, the cells were fixed with trichloroacetic acid,

washed, and stained with 0.4% (w/v) SRB in 1% acetic acid.

Measurement: The unbound dye was removed by washing with 1% acetic acid, and the

protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was

measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) was calculated by plotting the percentage of cell viability against the

compound concentration.
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Caption: Inhibition of EGFR/HER2 signaling by pyrazolyl-thiazole analogs.
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II. Antimicrobial Activity of Pyrazolyl-Thiazole
Analogs
The search for new antimicrobial agents is a global priority. Pyrazolyl-thiazole derivatives have

demonstrated significant potential in this area, exhibiting activity against a range of bacteria

and fungi. The SAR studies in this context focus on substitutions that enhance penetration into

microbial cells and interaction with microbial targets.

Data Presentation: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected

pyrazolyl-thiazole analogs against various microbial strains.

Compoun
d

R1 R2
S. aureus
(MIC
µg/mL)

E. coli
(MIC
µg/mL)

C.
albicans
(MIC
µg/mL)

Referenc
e

11a Phenyl - Potent - High [4]

59

2,5-

dimethoxyp

henyl

p-

bromophen

yl

- - 3.9-62.5 [5]

Amoxicillin - - 7.8-62.5 >500 - [5]

Fluconazol

e
- - - - 250 [5]

Note: "Potent" and "High" are qualitative descriptors from the source.[4]

Experimental Protocols: Antimicrobial Activity
Assessment
Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the pyrazolyl-thiazole compounds against

various bacterial and fungal strains was determined using the broth microdilution method.[6]
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Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth

media overnight at 37°C and 28°C, respectively. The cultures were then diluted to a

standardized concentration (e.g., 10^5 CFU/mL).

Compound Dilution: The test compounds were serially diluted in the appropriate broth

medium in 96-well microtiter plates.

Inoculation: Each well was inoculated with the standardized microbial suspension.

Incubation: The plates were incubated for 24 hours (for bacteria) or 48 hours (for fungi) at

their respective optimal temperatures.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible growth of the microorganism.
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Caption: Workflow for synthesis and antimicrobial screening of analogs.
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III. Anti-inflammatory Activity of Pyrazolyl-Thiazole
Analogs
Chronic inflammation is implicated in numerous diseases. Pyrazolyl-thiazole derivatives have

been investigated for their anti-inflammatory properties, often targeting enzymes like

cyclooxygenase (COX). SAR studies in this area aim to optimize selectivity for COX-2 over

COX-1 to minimize gastrointestinal side effects.

Data Presentation: In Vitro Anti-inflammatory Activity
The following table shows the in vitro COX-1/COX-2 inhibitory activity and selectivity index (SI)

of pyrazolyl-thiazole analogs.

Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (SI =
COX-1/COX-2)

Reference

6c >100 0.38 >263 [2]

Celecoxib 15.2 0.052 292.3 [2]

Indomethacin 0.1 1.8 0.05 [2]

Experimental Protocols: Anti-inflammatory Activity
Assessment
In Vitro COX-1/COX-2 Inhibition Assay

The ability of the pyrazolyl-thiazole compounds to inhibit ovine COX-1 and COX-2 was

determined using an in vitro enzyme immunoassay kit.

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.

Compound Incubation: The test compounds were pre-incubated with the enzyme in the

presence of a heme cofactor.

Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
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Measurement: The production of prostaglandin F2α (PGF2α) was measured using a

competitive enzyme-linked immunosorbent assay (ELISA).

IC50 and Selectivity Index Calculation: The IC50 values were calculated from the

concentration-response curves. The selectivity index (SI) was calculated as the ratio of IC50

(COX-1) / IC50 (COX-2).
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Caption: Key structural features for achieving COX-2 selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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